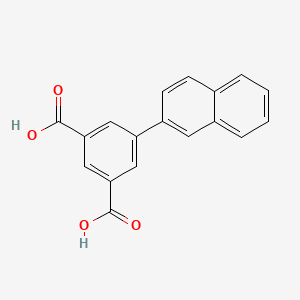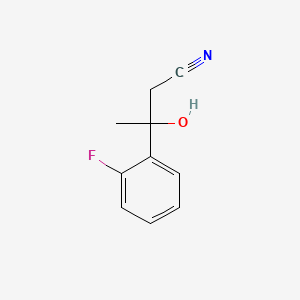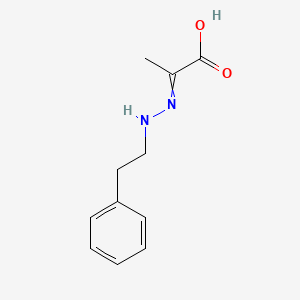
5-(Naphthalen-2-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-yl)isophthalic acid is an organic compound characterized by the presence of a naphthalene ring attached to an isophthalic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)isophthalic acid typically involves the reaction of naphthalene-2-boronic acid with isophthalic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
5-(Naphthalen-2-yl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the naphthalene moiety.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and materials with specific optical properties
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)isophthalic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The naphthalene ring can engage in π-π interactions with aromatic amino acids, while the carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can modulate the function of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-boronic acid: A precursor in the synthesis of 5-(Naphthalen-2-yl)isophthalic acid.
Isophthalic acid: The other key component in the synthesis.
Naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and isophthalic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C18H12O4 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-naphthalen-2-ylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
SUZSEOPSSUZGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-amino-phenyl)-4-(3-chloro-phenylamino)-1H-pyrazolo-[3,4-d]pyrimidine](/img/structure/B8346472.png)
![6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8346482.png)
![7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8346485.png)







![3-fluoro-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-phenylamine](/img/structure/B8346545.png)



